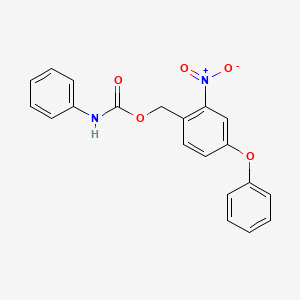
(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate” is a chemical compound with the molecular formula C20H16N2O5 and a molecular weight of 364.357 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular formula is C20H16N2O5 and the molecular weight is 364.357 .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Mechanistic Insights
One area of research on (2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate involves understanding its reactivity, particularly through rearrangement reactions. Fitzgerald et al. (1984) studied the Smiles rearrangement of a similar compound, 4-nitrophenyl N-hydroxycarbamate, revealing a transient spiro Meisenheimer complex as an intermediate, which is crucial for understanding the reactivity of nitro-substituted carbamates L. R. Fitzgerald, R. Blakeley, & B. Zerner, 1984. Sheradsky and Salemnick (1972) further explored the reactions of benzyl N-hydroxycarbamate with nitrofluorobenzenes, yielding insights into the formation of benzyl N-(nitrophenoxy)carbamates and their derivatives, contributing to the understanding of carbamate chemistry T. Sheradsky & G. Salemnick, 1972.
Intramolecular Reactions and Catalysis
Research by Fife et al. (1975) on p-nitrophenyl N-(2-mercaptophenyl)-N-methylcarbamate showed rapid cyclization, revealing insights into intramolecular nucleophilic reactions, which are essential for designing efficient synthetic pathways and understanding enzymatic reaction mimics T. Fife, J. Hutchins, & M. S. Wang, 1975.
Degradation and Environmental Bioremediation
A significant aspect of the research on nitro-substituted carbamates focuses on their degradation, critical for environmental bioremediation. Beier et al. (2004) investigated the base-catalyzed degradation of substituted phenyl N-hydroxycarbamates, revealing mechanisms that could inform the development of strategies for the detoxification of nitro-substituted carbamates in the environment P. Beier, J. Mindl, V. Štěrba, & J. Hanusek, 2004.
Solvatochromism and Material Science
Nandi et al. (2012) synthesized solvatochromic phenolates from nitro-substituted phenols, exploring their use as probes for solvent mixtures. This research provides valuable insights into solvatochromism, which has applications in material science, sensor technology, and the investigation of solvent-solute interactions L. G. Nandi, Felipe Facin, et al., 2012.
Biodegradation and Chemotaxis
Bhushan et al. (2000) studied the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp., uncovering the microbial pathways involved in the degradation of nitrophenol derivatives, which is pivotal for the bioremediation of nitro-aromatic compounds in contaminated environments B. Bhushan, S. Samanta, et al., 2000.
Eigenschaften
IUPAC Name |
(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-20(21-16-7-3-1-4-8-16)26-14-15-11-12-18(13-19(15)22(24)25)27-17-9-5-2-6-10-17/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUBTIQIJQGWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=C(C=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid](/img/structure/B2751646.png)

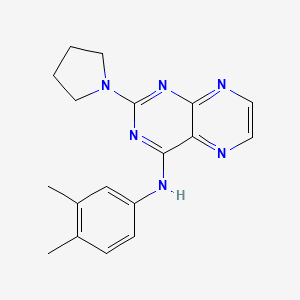
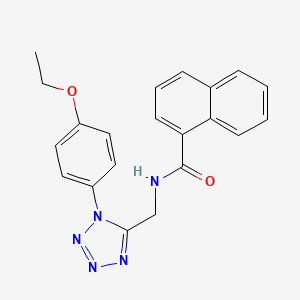
![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one](/img/structure/B2751654.png)
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2751655.png)
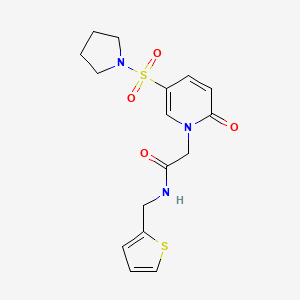
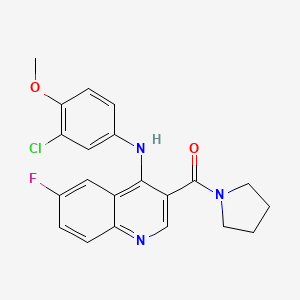
![Ethyl 4-{[(dimethylamino)methylene]amino}-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B2751661.png)
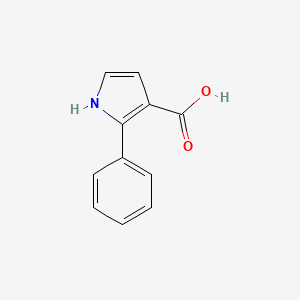
![3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2751665.png)

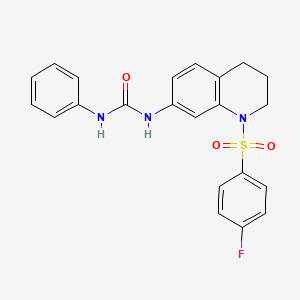
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2751669.png)
